molecular formula C18H21N3O7S2 B2882276 1-(4-Ethoxybenzenesulfonyl)-4-(3-nitrobenzenesulfonyl)piperazine CAS No. 694504-74-0

1-(4-Ethoxybenzenesulfonyl)-4-(3-nitrobenzenesulfonyl)piperazine

Cat. No. B2882276
CAS RN: 694504-74-0
M. Wt: 455.5
InChI Key: UUXPJMNSLUAPMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Ethoxybenzenesulfonyl)-4-(3-nitrobenzenesulfonyl)piperazine, also known as ENBPI, is a chemical compound that has gained significant attention in the field of scientific research. It is a piperazine derivative that has been synthesized for its potential use in drug development.

Scientific Research Applications

Synthesis Methodologies

Research has developed synthesis methods for piperazine derivatives, demonstrating their utility as pharmaceutical intermediates. For instance, the synthesis of 1-(2,3-dichlorophenyl)piperazine from 2,6-dichloro-nitrobenzene and piperazine via alkylation, acidulation, reduction of the nitro group, diazotization, substitution, and hydrolysis has been documented with a total yield of 48.2% (Z. Quan, 2006). Similar methods have been applied to synthesize various piperazine derivatives, indicating the broad applicability of these procedures in creating pharmaceutical intermediates.

Structural and Antimicrobial Applications

Studies on the synthesis and antimicrobial activities of piperazine derivatives reveal their potential against various microbial strains. A notable research effort synthesized multi-functional derivatives of 2-furoic piperazide, showing promising inhibitory potential against α-glucosidase, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE) enzymes. These findings suggest potential therapeutic applications in treating diseases like type 2 diabetes and Alzheimer's (M. Abbasi et al., 2018).

Crystallographic Analysis

Crystallographic studies have provided insights into the molecular structures of piperazine derivatives. For instance, the crystal structure of piperazine-1,4-diium bis­(3-carb­oxy-4-hydroxy­benzene­sulfonate) dihydrate has been determined, highlighting the extensive network of intermolecular hydrogen bonds linking the cations and anions, which could be crucial for understanding the compound's stability and reactivity (Zhenhua Li, K. Su, 2007).

Drug Discovery and Development

The synthesis and biological evaluation of novel compounds, such as benzhydryl piperazine-coupled nitrobenzenesulfonamide hybrids, have been explored for their anti-tuberculosis (TB) activity. These studies aim to develop new therapeutic agents with improved efficacy and safety profiles for TB treatment, showcasing the importance of piperazine derivatives in drug discovery (V. S. Murthy et al., 2021).

properties

IUPAC Name

1-(4-ethoxyphenyl)sulfonyl-4-(3-nitrophenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O7S2/c1-2-28-16-6-8-17(9-7-16)29(24,25)19-10-12-20(13-11-19)30(26,27)18-5-3-4-15(14-18)21(22)23/h3-9,14H,2,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUXPJMNSLUAPMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Ethoxybenzenesulfonyl)-4-(3-nitrobenzenesulfonyl)piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.